molecular formula C6H6O9S3 B1615911 1,3,5-Benzenetrisulfonic acid CAS No. 617-99-2

1,3,5-Benzenetrisulfonic acid

Cat. No. B1615911
CAS RN: 617-99-2
M. Wt: 318.3 g/mol
InChI Key: RBUBFLVZIXNHTE-UHFFFAOYSA-N
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Description

1,3,5-Benzenetrisulfonic acid is a chemical compound with the molecular formula C6H6O9S3 . It has an average mass of 318.301 Da and a monoisotopic mass of 317.917389 Da .


Molecular Structure Analysis

The molecular structure of 1,3,5-Benzenetrisulfonic acid consists of a benzene ring with three sulfonic acid groups attached to it . The exact structure can be found in databases like ChemSpider and ChemicalBook .


Physical And Chemical Properties Analysis

1,3,5-Benzenetrisulfonic acid has a predicted density of 2.017±0.06 g/cm3 . Its melting point is 123-124 °C . More detailed physical and chemical properties may be available in specialized chemical databases.

Safety And Hazards

1,3,5-Benzenetrisulfonic acid may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation . In case of contact with skin or eyes, it’s recommended to wash thoroughly with water . If inhaled, move to fresh air immediately and seek medical attention if symptoms occur .

properties

IUPAC Name

benzene-1,3,5-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O9S3/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUBFLVZIXNHTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50977273
Record name Benzene-1,3,5-trisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene-1,3,5-trisulfonic acid

CAS RN

617-99-2, 43052-65-9
Record name 1,3,5-Benzenetrisulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Benzenetrisulfonic acid, sodium salt (1:3)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043052659
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC97189
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97189
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene-1,3,5-trisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50977273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Benzenetrisulfonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NLH9NLT37
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
A Mietrach, TWT Muesmann, J Christoffers… - 2009 - Wiley Online Library
p‐Benzenedisulfonic acid and 1,3,5‐benzenetrisulfonic acid are prepared in an efficient and scalable two‐step protocol from respective bromobenzene derivatives. These acids are …
N Wong - 2017 - prism.ucalgary.ca
Proton conductivity was explored in an organosulfonate and three organophosphonate based metal-organic frameworks (MOFs). The MOFs synthesized closely resembled a number of …
Number of citations: 1 prism.ucalgary.ca
RM Soll, C Guinosso, A Asselin - The Journal of Organic …, 1988 - ACS Publications
Thin-layer chromatography (TLC) analyses were performed on glass-backed (2.5 X 7.5 cm) silica gel 60 F254 plates (0.25 mm). Visualization of spots was effected with UV light and one …
Number of citations: 34 pubs.acs.org
NE Wong - Ph. D. Thesis, 2017 - ui.adsabs.harvard.edu
Proton conductivity was explored in an organosulfonate and three organophosphonate based metal-organic frameworks (MOFs). The MOFs synthesized closely resembled a number of …
Number of citations: 0 ui.adsabs.harvard.edu
JL Worthington - 1973 - thekeep.eiu.edu
A new compound, 1, 3, 5-triphenylbenzene-4', 4", 4"'-trisulfonic acid, was synthesized by treating triphenylbenzene in 1, 2-dichloroethane with chlorosulfonic acid. The reaction appears …
Number of citations: 2 thekeep.eiu.edu
RJ Highet, IV Ekhato - The Journal of Organic Chemistry, 1988 - ACS Publications
Factors governing the equilibrium between keto and enol forms continue to arouse substantial interest. 1 234Recently, a study of the position of this equilibrium between the …
Number of citations: 16 pubs.acs.org
LR Whitlock, S Siggia, JE Smola - Analytical Chemistry, 1972 - ACS Publications
Phenols and sulfonic acids are analyzed by a method based on the coupling reaction between a diazotized amine and the phenol. The concentration of the azo dye formed was …
Number of citations: 54 pubs.acs.org
Y Liu, W Xiao, JJ Yi, C Hu, SJ Park… - Journal of the American …, 2015 - ACS Publications
The role of conformational flexibility in topological enforcement of several crystalline materials based on hydrogen-bonded two-dimensional guanidinium-sulfonate (GS) networks is …
Number of citations: 43 pubs.acs.org
S Siggia, LR Whitlock, LR Whitlock - Analytical Chemistry, 1970 - ACS Publications
Application of pyrolysis gas chromatography is demonstrated for the determination of arylsulfonic acids and their salts. The principal pyrolysis products of sul-fonic acids are sulfur …
Number of citations: 24 pubs.acs.org
TWT Muesmann, J Ohlert, MS Wickleder, J Christoffers - 2011 - Wiley Online Library
A preparation, separation, and purification protocol for 2‐substituted 1,4‐benzenedisulfonic acids by exploiting crystallization of the barium salts and their subsequent protonation with …

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